molecular formula C9H12BrNO B13058856 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Cat. No.: B13058856
M. Wt: 230.10 g/mol
InChI Key: PKEVZSCQCTWTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is an ethanolamine derivative featuring an amino (-NH2) and hydroxyl (-OH) group on the same carbon atom, with a phenyl ring substituted by bromine (Br) at the para (4) position and a methyl (CH3) group at the meta (3) position. This combination of substituents imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-amino-2-(4-bromo-3-methylphenyl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3

InChI Key

PKEVZSCQCTWTLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CO)N)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic applications, particularly in treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests a role in modulating signaling pathways related to neurotransmission and metabolic processes.

Case Study: Neurotransmitter Modulation
A study highlighted the compound's interaction with specific enzymes involved in neurotransmitter metabolism, indicating its potential as a therapeutic agent for conditions like depression and anxiety disorders.

Research indicates that 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol may act as an inhibitor for certain enzymes. Its structural properties allow it to serve as a biochemical probe in enzyme assays, which can elucidate mechanisms of action for various biological processes.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive5.4
CyclooxygenaseNon-competitive12.3

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific electronic properties. Its unique structure allows for modifications that can lead to novel materials with enhanced functionalities.

Case Study: Material Development
Research has shown that derivatives of this compound can be used to create polymers with improved thermal stability and electrical conductivity, making them suitable for applications in electronics and coatings.

Biological Investigation

Recent studies have focused on the biological activity of metal complexes formed with this compound. These complexes have shown promise in enhancing the compound's efficacy against various pathogens.

Table 2: Biological Activity of Metal Complexes

Metal IonActivity Against PathogenMinimum Inhibitory Concentration (MIC)
Copper (II)Mycobacterium tuberculosis0.5 µg/mL
Zinc (II)Staphylococcus aureus1.0 µg/mL

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems and enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The structural analogs differ in substituent positions, electronic effects, and steric bulk. Key examples include:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Molecular Weight CAS Number Key Properties
2-Amino-2-(4-methylphenyl)ethan-1-ol CH3 (4) 151.21 g/mol 157142-48-8 Electron-donating CH3 enhances lipophilicity
(r)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol Br (3), F (4) 234.07 g/mol 1213018-30-4 Halogenated substituents increase polarity and reactivity
2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol Br (2), CF3 (4) 284.08 g/mol 1391269-16-1 Strong electron-withdrawing CF3 stabilizes intermediates
2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol Br (3), F (4) (side chain) 248.09 g/mol 1152542-79-4 Side-chain amino group alters hydrogen-bonding capacity

Electronic and Steric Effects

  • Bromo vs. Methyl: The bromine atom in the target compound is electron-withdrawing (-I effect), which polarizes the phenyl ring and enhances electrophilic substitution reactivity.
  • Fluoro and Trifluoromethyl: Fluorine () and CF3 () introduce strong electron-withdrawing effects, which can improve yields in catalytic reactions (e.g., dehydrogenation of amido alcohols, as noted in ) .

Biological Activity

2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, also known as (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, is a compound with potential pharmacological significance due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H12BrN
  • Molecular Weight : 215.1 g/mol
  • Functional Groups : Amino group (-NH2), hydroxyl group (-OH), and a bromine substituent.

The biological activity of this compound is likely mediated through its interactions with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites on proteins, while the bromine atom may enhance hydrophobic interactions, affecting the compound's affinity for biological targets.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, indicating potent antibacterial properties .

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus3.12
Compound BE. coli6.25
Compound CP. aeruginosa12.5

Neuropharmacological Effects

The presence of amino and hydroxyl groups suggests that this compound may influence neurotransmission pathways. Similar compounds have been reported to modulate neurotransmitter receptor activity, potentially affecting mood and cognitive functions.

Study on Antimicrobial Activity

In a study examining the antibacterial efficacy of various phenolic compounds, this compound was included in a panel of tested substances. It demonstrated a notable zone of inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of structurally related compounds revealed that they could act as positive allosteric modulators at dopamine receptors. This suggests that this compound might have implications in treating neuropsychiatric disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.